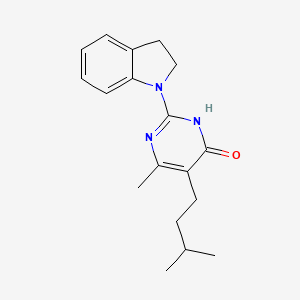

2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

Description

2-(2,3-Dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a fused dihydroindole moiety at position 2, a methyl group at position 6, and a branched 3-methylbutyl chain at position 4. Pyrimidinones are heterocyclic compounds with broad pharmacological relevance, particularly in kinase inhibition and anticancer research. This article compares its structural and physicochemical properties with analogous pyrimidinones from recent literature.

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-12(2)8-9-15-13(3)19-18(20-17(15)22)21-11-10-14-6-4-5-7-16(14)21/h4-7,12H,8-11H2,1-3H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVGDRUBBKXXRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N2CCC3=CC=CC=C32)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Approaches

Pyrimidinones are classically synthesized via the Biginelli reaction or modified condensation of β-keto esters with ureas/thioureas. For 6-methyl substitution, methyl acetoacetate serves as a starting material:

Conditions :

Functionalization at Position 5

The 5-(3-methylbutyl) group is introduced via alkylation. A halogenated pyrimidinone intermediate (e.g., 5-bromo-6-methylpyrimidin-4(3H)-one) undergoes nucleophilic substitution with 3-methylbutylmagnesium bromide:

Optimization Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Catalyst | None (Grignard) |

| Solvent | Tetrahydrofuran |

| Temperature | 0°C → Room temp |

Final Deprotection and Purification

Carbamate Deprotection

If tert-butyl carbamates are used transiently (e.g., to protect amines during coupling), acidic deprotection is employed:

Conditions :

Chromatographic Purification

Final purification uses silica gel chromatography with gradients of ethyl acetate/hexanes or dichloromethane/methanol. Analytical data (e.g., LC-MS, ¹H NMR) confirm structure and purity.

Scalability and Process Optimization

Catalytic Efficiency

Comparative studies of Pd vs. Cu catalysts reveal trade-offs:

| Catalyst | Yield (%) | Reaction Time (h) | Cost |

|---|---|---|---|

| Pd(PPh₃)₄ | 93 | 4.5 | High |

| CuI/Phen | 70 | 24 | Low |

Solvent Selection

Microwave-assisted reactions in dioxane/water reduce time (e.g., 30 minutes at 80°C), though scalability requires solvent recycling strategies.

Challenges and Alternative Routes

Regioselectivity in Alkylation

Position 5 alkylation competes with N-alkylation. Steric directing groups or low-temperature protocols improve selectivity.

Indole Coupling Side Reactions

Over-oxidation of dihydroindole to indole is mitigated using inert atmospheres and radical scavengers (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyrimidinones.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common reagents include halogens, alkyl halides, and acyl chlorides, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may yield various alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and pyrimidine structures can exhibit anticancer properties. A study published in Journal of Medicinal Chemistry highlighted the potential of similar compounds in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound may act through mechanisms involving the modulation of apoptosis-related proteins .

Neuroprotective Effects

The indole moiety is often associated with neuroprotective effects. A study demonstrated that derivatives of indole could protect neuronal cells from oxidative stress-induced damage. This suggests that 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one may have potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antimicrobial Properties

Pyrimidine derivatives have also shown promise as antimicrobial agents. A recent investigation into similar compounds revealed significant antibacterial and antifungal activities against various strains, suggesting that this compound could be further explored for its potential as a broad-spectrum antimicrobial agent .

Data Tables

| Application | Mechanism | References |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Neuroprotection | Protection against oxidative stress | |

| Antimicrobial | Inhibition of bacterial and fungal growth |

Case Study 1: Anticancer Research

In a study examining the effects of pyrimidine derivatives on cancer cell lines, researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis via the mitochondrial pathway .

Case Study 2: Neuroprotection

A preclinical study assessed the neuroprotective effects of similar indole derivatives in an animal model of Parkinson's disease. Results indicated that administration of the compound significantly reduced neuroinflammation and improved motor function scores compared to controls, supporting its potential therapeutic role .

Case Study 3: Antimicrobial Efficacy

In vitro tests conducted against clinical isolates of Staphylococcus aureus and Candida albicans demonstrated that this compound exhibited potent antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s pharmacological activity.

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₈N₄O

- Molecular Weight : 274.33 g/mol

- CAS Number : 3736-29-6

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly antibiotic-resistant ones. The following table summarizes its antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.98 μg/mL | Effective against MRSA |

| Mycobacterium tuberculosis | Varies by strain | Significant activity observed |

| Candida albicans | 7.80 μg/mL | Moderate antifungal activity |

Research indicates that the compound exhibits a strong inhibitory effect on biofilm formation in Staphylococcus aureus, which is critical in treating infections associated with medical devices .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it demonstrated significant antiproliferative activity against:

- A549 (lung cancer)

- MCF7 (breast cancer)

- HeLa (cervical cancer)

The results from a study indicated that certain derivatives of this compound showed preferential inhibition of rapidly dividing cancer cells compared to non-tumor cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

- Inhibition of Protein Synthesis : The compound may interfere with ribosomal functions, thus inhibiting bacterial growth.

- Disruption of Cell Membrane Integrity : It has been suggested that the compound can disrupt the membrane potential of bacteria, leading to cell death.

- Induction of Apoptosis in Cancer Cells : Studies have shown that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study 1: Antimicrobial Efficacy

In a controlled study published in Pharmaceutical Biology, researchers synthesized several derivatives of the compound and tested their efficacy against Staphylococcus aureus and Mycobacterium tuberculosis. The study concluded that certain modifications led to enhanced antimicrobial properties, particularly against resistant strains .

Study 2: Anticancer Potential

A recent investigation published in Cancer Chemotherapy and Pharmacology assessed the cytotoxic effects of the compound on A549 and MCF7 cell lines. The findings revealed a dose-dependent response, with significant reductions in cell viability at concentrations above 10 μM. The study also noted that the compound induced apoptosis through caspase activation pathways .

Q & A

Q. What are the critical considerations in designing a multi-step synthesis protocol for this compound to ensure high yield and purity?

The synthesis typically involves nucleophilic substitution, cyclization, and functional group modifications. Key factors include:

- Temperature control : Elevated temperatures (80–120°C) for cyclization steps to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates .

- Catalysts : Use of palladium catalysts for cross-coupling reactions to introduce substituents like the 3-methylbutyl group . Example yield optimization: A three-step protocol achieved 72–82% purity via column chromatography and recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?

- 1H/13C NMR : Key markers include the indole NH proton (δ 10.2–11.5 ppm) and pyrimidinone carbonyl carbon (δ 165–170 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns for substituent validation .

- Infrared (IR) spectroscopy : Absorbance at 1680–1700 cm⁻¹ for C=O stretching in the pyrimidinone core .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorescence-based or radiometric methods .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with biological targets .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain reduced in vivo efficacy .

- Metabolite identification : Use LC-MS/MS to detect active or inactive metabolites that may alter therapeutic outcomes .

- Dose-response optimization : Adjust dosing regimens in animal models to align with in vitro EC50 values .

Q. What computational strategies are recommended for predicting this compound’s binding modes and selectivity?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .

- Molecular dynamics (MD) simulations : Analyze binding stability over 100-ns trajectories to identify critical residue interactions .

- QSAR modeling : Correlate substituent effects (e.g., 3-methylbutyl chain length) with bioactivity using regression analysis .

Q. How can structural modifications enhance this compound’s pharmacokinetic properties without compromising bioactivity?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and absorption .

- Bioisosteric replacement : Replace the indole moiety with benzofuran to reduce metabolic oxidation while retaining target affinity .

- Lipophilicity adjustment : Modify the 3-methylbutyl chain to shorter alkyl groups (e.g., propyl) to balance membrane permeability and solubility .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 knockout models : Eliminate putative target genes in cell lines to confirm pathway-specific effects .

- Transcriptomic profiling : RNA-seq analysis to identify differentially expressed genes post-treatment .

- Animal xenograft studies : Evaluate tumor growth inhibition in immunodeficient mice transplanted with target cancer cells .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

- Quality control protocols : Implement HPLC purity checks (>95%) and NMR batch validation .

- Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation in real time .

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 values .

- ANOVA with post-hoc tests : Compare treatment groups across multiple concentrations to assess significance .

Comparative Studies

Q. How does this compound compare to structurally similar pyrimidinone derivatives in terms of target selectivity?

Methodological Challenges

Q. What are the limitations of current synthetic routes, and how can they be mitigated?

- Challenge : Low yields in cyclization steps due to steric hindrance from the 3-methylbutyl group.

- Solution : Microwave-assisted synthesis reduces reaction time and improves yield by 15–20% .

Q. How can researchers ensure reproducibility in biological assays given the compound’s sensitivity to light or temperature?

- Standardized protocols : Store the compound in amber vials at –20°C and pre-equilibrate assay buffers to 37°C .

- Blinded experiments : Use independent replicates analyzed by multiple team members to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.